

Physicochemical properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

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An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound **5-Bromo-6-methyl-1,3-benzothiazol-2-amine**. Due to the limited availability of direct experimental data for this specific molecule, this document also includes data from closely related analogues to provide a comparative context for researchers. The guide details common experimental protocols for synthesis and characterization and visualizes a key signaling pathway where similar compounds have shown activity, offering a basis for future research and development.

Core Physicochemical Properties

5-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS Number: 944887-82-5) is a substituted aminobenzothiazole. While specific experimental data for this compound is not widely published, its fundamental properties can be identified.

Property	Value	Source
CAS Number	944887-82-5	ChemWhat[1]
Molecular Formula	C ₈ H ₇ BrN ₂ S	Aromsyn Co.,Ltd.[2]
Molecular Weight	243.12 g/mol	Aromsyn Co.,Ltd.[2]
Canonical SMILES	<chem>CC1=C(C=C2SC(=N)N=C2C1)Br</chem>	ChemWhat[1]
InChI Key	Not explicitly available	-

Comparative Physicochemical Data

To facilitate research and provide estimated values, the following table summarizes experimental and predicted data for structurally similar benzothiazole derivatives. These values can serve as a useful reference for predicting the behavior of **5-Bromo-6-methyl-1,3-benzothiazol-2-amine**.

Property	5-Bromo-1,3-benzothiazol-2-amine	2-Amino-6-bromobenzothiazole	6-Benzothiazolamine, 5-bromo- (Predicted)
CAS Number	20358-03-6	15864-32-1	1823470-87-6
Molecular Weight	229.10 g/mol [3]	229.10 g/mol	229.1 g/mol
Melting Point (°C)	Not Available	213-217[4]	Not Available
Boiling Point (°C)	Not Available	Not Available	359.3 ± 22.0
XLogP3 / LogP	2.7[3]	Not Available	Not Available
pKa	Not Available	Not Available	2.19 ± 0.10

Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is well-documented in scientific literature. A general and widely used method is the oxidative cyclization of a substituted p-toluidine

derivative using a thiocyanate salt and a halogen.

General Synthesis of 2-Amino-5-bromo-6-methylbenzothiazole

This protocol is a representative method for the synthesis of the title compound, adapted from established procedures for similar structures.^[5]

Materials:

- 4-Bromo-3-methylaniline
- Ammonium thiocyanate (NH_4SCN) or Potassium thiocyanate (KSCN)
- Bromine (Br_2)
- Glacial Acetic Acid

Procedure:

- Dissolve equimolar amounts of 4-bromo-3-methylaniline and ammonium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture.
- After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and then pour it into ice-cold water.
- The resulting precipitate is collected by filtration, washed with cold water to remove excess acid and salts, and then dried.

- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Methods

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

- Melting Point: Determined using a melting point apparatus.[6][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are recorded to elucidate the chemical structure.[6][8]
- Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[6]
- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.[7]

Potential Biological Activity and Signaling Pathways

While **5-Bromo-6-methyl-1,3-benzothiazol-2-amine** has not been extensively studied for its biological activity, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]

Derivatives of 2-aminobenzothiazole have been reported to act as inhibitors of several key enzymes and signaling pathways implicated in cancer, such as:

- Epidermal Growth Factor Receptor (EGFR) Kinase[12]
- Cyclin-Dependent Kinase 2 (CDK2)[12]
- PI3K/Akt/mTOR Signaling Pathway[6]

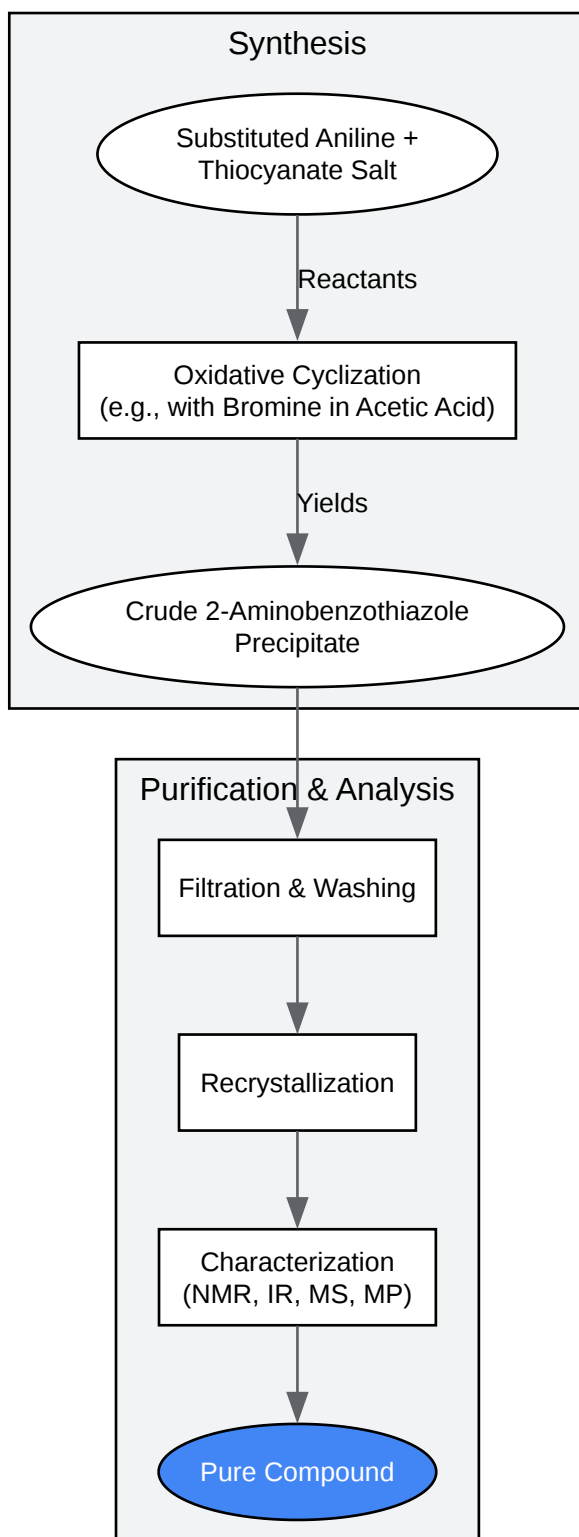
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a prime target for drug development. The potential for **5-Bromo-6-**

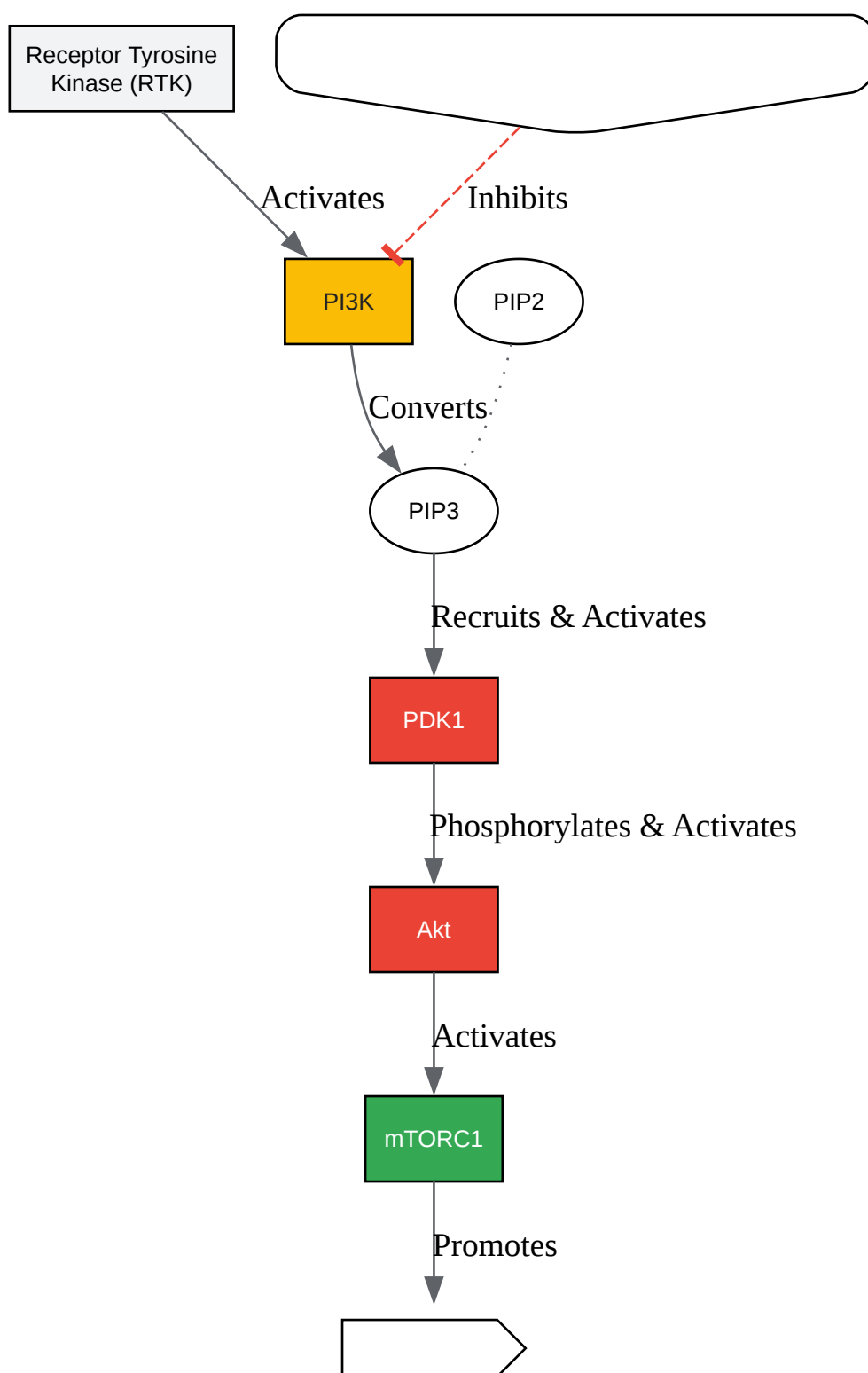
methyl-1,3-benzothiazol-2-amine to modulate this pathway represents a valuable avenue for future investigation.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.





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- To cite this document: BenchChem. [Physicochemical properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285151#physicochemical-properties-of-5-bromo-6-methyl-1-3-benzothiazol-2-amine]

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